REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[C:9]2[C:11]([N:13]3[CH:17]([OH:18])[CH2:16][CH2:15][CH:14]3[CH:19]=[N:20][C:8]2=[CH:7][C:6]=1[OH:21])=[O:12]>>[CH3:3][O:4][C:5]1[CH:10]=[C:9]2[C:11](=[O:12])[N:13]3[C@@H:14]([CH2:15][CH2:16][C@@H:17]3[OH:18])[CH:19]=[N:20][C:8]2=[CH:7][C:6]=1[OH:21].[CH3:3][O:4][C:5]1[CH:10]=[C:9]2[C:11]([N:13]3[C@H:17]([OH:18])[CH2:16][CH2:15][C@H:14]3[CH:19]=[N:20][C:8]2=[CH:7][C:6]=1[OH:21])=[O:12] |f:0.1|
|
Name
|
NCHl-dioxane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C2C(=C1)C(=O)N3C(CCC3O)C=N2)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Crystalline methylneothramycin A (225 mg.) obtained in Example 8
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 45 ml
|
Type
|
CUSTOM
|
Details
|
was kept at room temperature
|
Type
|
CUSTOM
|
Details
|
(22° C.)
|
Type
|
CUSTOM
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
affording 216 mg
|
Type
|
CUSTOM
|
Details
|
The powder was chromatographed on a column of silica gel (20 g.) by the similar manner
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=CC1O)N=C[C@@H]3CC[C@@H](N3C2=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87 mg |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C2C(=C1)C(=O)N3[C@@H](CC[C@H]3O)C=N2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[C:9]2[C:11]([N:13]3[CH:17]([OH:18])[CH2:16][CH2:15][CH:14]3[CH:19]=[N:20][C:8]2=[CH:7][C:6]=1[OH:21])=[O:12]>>[CH3:3][O:4][C:5]1[CH:10]=[C:9]2[C:11](=[O:12])[N:13]3[C@@H:14]([CH2:15][CH2:16][C@@H:17]3[OH:18])[CH:19]=[N:20][C:8]2=[CH:7][C:6]=1[OH:21].[CH3:3][O:4][C:5]1[CH:10]=[C:9]2[C:11]([N:13]3[C@H:17]([OH:18])[CH2:16][CH2:15][C@H:14]3[CH:19]=[N:20][C:8]2=[CH:7][C:6]=1[OH:21])=[O:12] |f:0.1|
|
Name
|
NCHl-dioxane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C2C(=C1)C(=O)N3C(CCC3O)C=N2)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Crystalline methylneothramycin A (225 mg.) obtained in Example 8
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 45 ml
|
Type
|
CUSTOM
|
Details
|
was kept at room temperature
|
Type
|
CUSTOM
|
Details
|
(22° C.)
|
Type
|
CUSTOM
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
affording 216 mg
|
Type
|
CUSTOM
|
Details
|
The powder was chromatographed on a column of silica gel (20 g.) by the similar manner
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=CC1O)N=C[C@@H]3CC[C@@H](N3C2=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87 mg |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C2C(=C1)C(=O)N3[C@@H](CC[C@H]3O)C=N2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[C:9]2[C:11]([N:13]3[CH:17]([OH:18])[CH2:16][CH2:15][CH:14]3[CH:19]=[N:20][C:8]2=[CH:7][C:6]=1[OH:21])=[O:12]>>[CH3:3][O:4][C:5]1[CH:10]=[C:9]2[C:11](=[O:12])[N:13]3[C@@H:14]([CH2:15][CH2:16][C@@H:17]3[OH:18])[CH:19]=[N:20][C:8]2=[CH:7][C:6]=1[OH:21].[CH3:3][O:4][C:5]1[CH:10]=[C:9]2[C:11]([N:13]3[C@H:17]([OH:18])[CH2:16][CH2:15][C@H:14]3[CH:19]=[N:20][C:8]2=[CH:7][C:6]=1[OH:21])=[O:12] |f:0.1|
|
Name
|
NCHl-dioxane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C2C(=C1)C(=O)N3C(CCC3O)C=N2)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Crystalline methylneothramycin A (225 mg.) obtained in Example 8
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 45 ml
|
Type
|
CUSTOM
|
Details
|
was kept at room temperature
|
Type
|
CUSTOM
|
Details
|
(22° C.)
|
Type
|
CUSTOM
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
affording 216 mg
|
Type
|
CUSTOM
|
Details
|
The powder was chromatographed on a column of silica gel (20 g.) by the similar manner
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=CC1O)N=C[C@@H]3CC[C@@H](N3C2=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87 mg |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C2C(=C1)C(=O)N3[C@@H](CC[C@H]3O)C=N2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |